Hydrophilic-Lipophilic Balance vs. Acetamide and Glycolamide
2-(2-Hydroxyethoxy)acetamide exhibits a calculated partition coefficient (XLogP) of -1.7, which is substantially more hydrophilic than both unsubstituted acetamide (XLogP ≈ -0.6) and glycolamide (2-hydroxyacetamide, XLogP ≈ -1.2) [1][2]. The introduction of the ether-linked ethanol chain increases the topological polar surface area (TPSA) to 72.6 Ų and reduces the calculated logP, indicating enhanced aqueous solubility and reduced passive membrane permeability relative to simpler amides [3].
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = -1.7 |
| Comparator Or Baseline | Acetamide: XLogP ≈ -0.6; Glycolamide: XLogP ≈ -1.2 |
| Quantified Difference | Δ ≈ -1.1 (vs acetamide); Δ ≈ -0.5 (vs glycolamide) |
| Conditions | Calculated using XLogP3 algorithm; comparative values from PubChem database |
Why This Matters
The significantly more negative logP value directly informs solvent selection, aqueous formulation compatibility, and chromatographic retention behavior during purification.
- [1] BaseChem. 2-(2-羟乙氧基)乙酰胺 - 计算化学数据 (XLogP = -1.7). View Source
- [2] PubChem. Acetamide (Compound Summary) - XLogP3 = -0.6. View Source
- [3] ChemSrc. Acetamide, 2-(2-hydroxyethoxy)- (TPSA = 72.6 Ų). View Source
